molecular formula C8H14ClNO B1485974 4-(1-Propynyloxy)piperidine hydrochloride CAS No. 2205384-37-6

4-(1-Propynyloxy)piperidine hydrochloride

Cat. No.: B1485974
CAS No.: 2205384-37-6
M. Wt: 175.65 g/mol
InChI Key: GNUWFSGZOGNMQY-UHFFFAOYSA-N
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Description

4-(1-Propynyloxy)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a propynyloxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Propynyloxy)piperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.

    Introduction of the Propynyloxy Group: The propynyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the piperidine derivative with a suitable propynylating agent under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Propynyloxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(1-Propynyloxy)piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(1-Propynyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The propynyloxy group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The piperidine ring may also interact with receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    4-Piperidone: A piperidine derivative with a carbonyl group at the fourth position.

    4-(1-Propynyloxy)pyridine: A pyridine derivative with a propynyloxy group at the fourth position.

Uniqueness

4-(1-Propynyloxy)piperidine hydrochloride is unique due to the presence of both the piperidine ring and the propynyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-prop-1-ynoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h8-9H,3-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUWFSGZOGNMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#COC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Propynyloxy)piperidine hydrochloride
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4-(1-Propynyloxy)piperidine hydrochloride
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4-(1-Propynyloxy)piperidine hydrochloride
Reactant of Route 4
4-(1-Propynyloxy)piperidine hydrochloride
Reactant of Route 5
4-(1-Propynyloxy)piperidine hydrochloride
Reactant of Route 6
4-(1-Propynyloxy)piperidine hydrochloride

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